molecular formula C13H18O2 B14690224 Hydrocinnamic acid, alpha-isopropyl-O-methyl- CAS No. 29107-36-6

Hydrocinnamic acid, alpha-isopropyl-O-methyl-

Cat. No.: B14690224
CAS No.: 29107-36-6
M. Wt: 206.28 g/mol
InChI Key: JGHLITBBZZVLBT-UHFFFAOYSA-N
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Description

It is a short-chain fatty acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylhydrocinnamic acid can be achieved through the asymmetric hydrogenation of alpha-methylcinnamic acid . This process involves the use of specific catalysts and reaction conditions to achieve the desired product. Another method involves the lipase-catalyzed resolution of the enantiomers of 2-benzylpropionic acid .

Industrial Production Methods

Industrial production methods for alpha-Methylhydrocinnamic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of polymer-supported “Evans” oxazolidinone mediated solid-phase asymmetric synthesis has also been employed in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylhydrocinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of alpha-Methylhydrocinnamic acid include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. Specific conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of alpha-Methylhydrocinnamic acid depend on the type of reaction and the reagents used. For example, the reduction of alpha-Methylhydrocinnamic acid can yield 2-methyl-3-phenylpropionic acid, while oxidation reactions can produce various oxidized derivatives .

Comparison with Similar Compounds

Alpha-Methylhydrocinnamic acid can be compared with other similar compounds such as:

The uniqueness of alpha-Methylhydrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

29107-36-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2-benzyl-3-methylbutanoate

InChI

InChI=1S/C13H18O2/c1-10(2)12(13(14)15-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3

InChI Key

JGHLITBBZZVLBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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